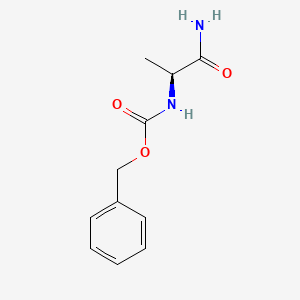
Z-Ala-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Ala-NH2: , also known as N-carbobenzoxy-L-alaninamide, is a derivative of the amino acid alanine. It is commonly used in peptide synthesis as a protecting group for the amino group of alanine. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Mécanisme D'action
Target of Action
Z-Ala-NH2, also known as N-[(phenylmethoxy)carbonyl]-L-alanine, is a compound that has been used in various research contexts . . It’s worth noting that the compound is a derivative of alanine, an amino acid involved in protein synthesis and various metabolic processes .
Mode of Action
It’s known that amino acids and their derivatives can interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function or activity.
Biochemical Pathways
Alanine is involved in various biochemical pathways, including protein synthesis and the tricarboxylic acid cycle .
Pharmacokinetics
These properties are crucial for determining a compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Amino acids and their derivatives can have various effects on cells, including influencing cell signaling, protein synthesis, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Carbamate Protection: The synthesis of Z-Ala-NH2 typically involves the protection of the amino group of alanine using a carbamate protecting group. The carboxybenzyl (CBz) group is commonly used for this purpose. The reaction involves the coupling of alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Amidation: The protected alanine is then converted to its amide form by reacting with ammonia or an amine under appropriate conditions. This step involves the formation of an amide bond between the carboxyl group of alanine and the amino group of ammonia or an amine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Z-Ala-NH2 can undergo hydrolysis in the presence of acids or bases, leading to the removal of the carbamate protecting group and the formation of free alanine.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Hydrolysis: Free alanine.
Oxidation: Oxo derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Z-Ala-NH2 is widely used in peptide synthesis as a protecting group for the amino group of alanine. It allows for the selective deprotection of the amino group under mild conditions, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used as a model compound to study the behavior of protected amino acids in various biochemical processes. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: this compound is utilized in the synthesis of peptide-based drugs, which have applications in the treatment of various diseases such as cancer, diabetes, and infectious diseases. The compound’s ability to protect the amino group of alanine makes it valuable in the design of stable and bioactive peptides.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide-based drugs. It is also employed in the synthesis of peptide-based materials for use in drug delivery systems and biomaterials.
Comparaison Avec Des Composés Similaires
N-carbobenzoxy-L-glycinamide (Z-Gly-NH2): Similar to Z-Ala-NH2, this compound is used as a protecting group for the amino group of glycine.
N-carbobenzoxy-L-phenylalaninamide (Z-Phe-NH2): Used as a protecting group for the amino group of phenylalanine.
N-carbobenzoxy-L-leucinamide (Z-Leu-NH2): Used as a protecting group for the amino group of leucine.
Uniqueness of this compound: this compound is unique due to its specific application in protecting the amino group of alanine. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis. Compared to other similar compounds, this compound offers a balance of stability and reactivity, making it suitable for a wide range of synthetic applications.
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZSWNVVFTJRN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What happens to Z-Ala-NH2 during catalytic hydrogenolysis?
A1: Catalytic hydrogenolysis of this compound results in the formation of two products: free L-alanine amide and a carbamate salt []. This occurs because the carbobenzoxy (Z) group, a common protecting group in peptide synthesis, is removed. The research indicates that the reaction proceeds through the formation of carbamic acid derivatives as intermediates [].
Q2: Does the reaction outcome of this compound catalytic hydrogenolysis vary?
A2: Yes, the ratio of L-alanine amide to carbamate salt produced during the hydrogenolysis of this compound is influenced by several factors. These include the solvent used, the concentration of this compound, and even the specific chemical structure of the compound []. Further research may delve into the specific impact of these variables.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
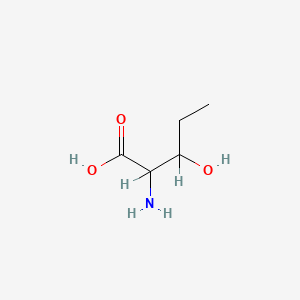
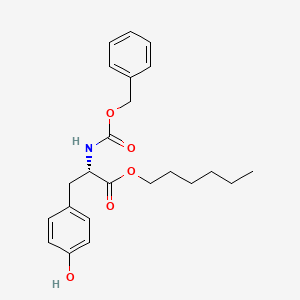
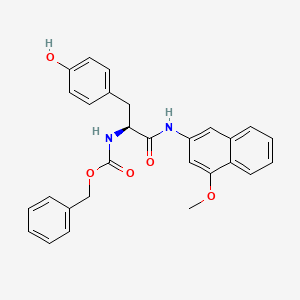

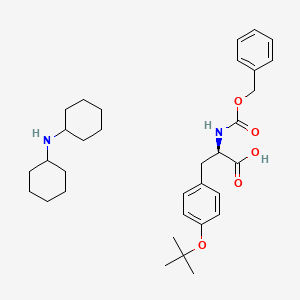
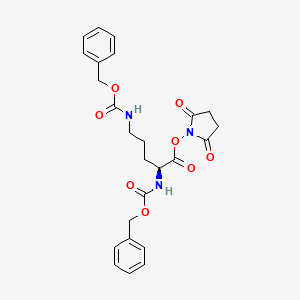
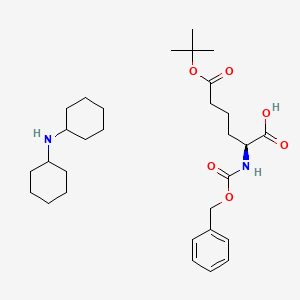
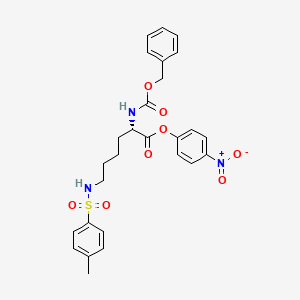

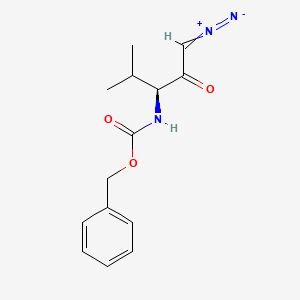
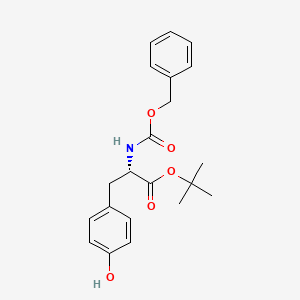
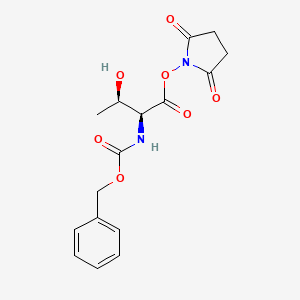
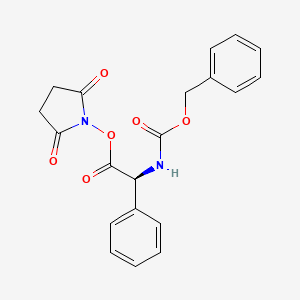
![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)
